N-(3-ethoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethoxypropyl group, a methanesulfonyl group attached to a methylphenyl ring, and a carboxamide group.
Chemical Reactions Analysis
N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe or ligand in biochemical studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE analogs: These compounds have similar structures but with variations in the substituents on the piperidine ring or the phenyl ring.
Piperidine derivatives: Compounds with a piperidine ring and various functional groups attached.
Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group attached to different molecular frameworks. The uniqueness of N-(3-ETHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H30N2O4S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N2O4S/c1-3-25-13-5-10-20-19(22)18-8-11-21(12-9-18)26(23,24)15-17-7-4-6-16(2)14-17/h4,6-7,14,18H,3,5,8-13,15H2,1-2H3,(H,20,22) |
InChI Key |
BMDAONAEEJRPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C |
Origin of Product |
United States |
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